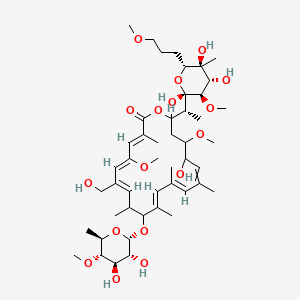

Amycolatopsin C

Description

Properties

Molecular Formula |

C47H76O17 |

|---|---|

Molecular Weight |

913.1 g/mol |

IUPAC Name |

(3E,5Z,7Z,11E,13E)-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-20-[(1R)-1-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |

InChI |

InChI=1S/C47H76O17/c1-25-17-26(2)19-34(49)36(58-11)23-35(30(6)47(55)43(60-13)42(52)46(8,54)37(64-47)15-14-16-56-9)62-44(53)29(5)21-33(57-10)22-32(24-48)20-28(4)40(27(3)18-25)63-45-39(51)38(50)41(59-12)31(7)61-45/h17-22,28,30-31,34-43,45,48-52,54-55H,14-16,23-24H2,1-13H3/b25-17+,26-19?,27-18+,29-21+,32-20-,33-22-/t28?,30-,31-,34?,35?,36?,37-,38-,39-,40?,41-,42-,43-,45-,46-,47+/m1/s1 |

InChI Key |

VTVRDHRYRTVEOZ-HFPDYHEDSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC\2C(/C=C(/C=C(/C=C(/C(=O)OC(CC(C(C=C(/C=C(/C=C2\C)\C)C)O)OC)[C@@H](C)[C@]3([C@@H]([C@H]([C@]([C@H](O3)CCCOC)(C)O)O)OC)O)\C)\OC)\CO)C)O)O)OC |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)O)O)OC)O)C)OC)CO |

Origin of Product |

United States |

Foundational & Exploratory

Amycolatopsin C: A Technical Guide to its Structure, Properties, and Antimycobacterial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin C is a novel 22-membered glycosylated polyketide macrolide, a class of natural products known for their complex structures and diverse biological activities. Isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, this compound has demonstrated selective and promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the experimental protocols for its isolation and characterization and presents a logical workflow of its discovery, positioning it as a molecule of interest for further investigation in antimicrobial drug development.

Chemical Structure and Physicochemical Properties

This compound is structurally related to the apoptolidin and ammocidin families of macrolides.[2] It is distinguished as a new glycosylated macrolactone.[2] The core structure is a 22-membered ring, and its unique properties arise from specific functional group substitutions. Notably, it is the aglycone counterpart to Amycolatopsin A, resulting from the hydrolysis of the disaccharide moiety.[2] This structural difference significantly reduces its cytotoxicity against mammalian cells while retaining potent antimycobacterial properties.[2]

Table 1: Physicochemical and Identification Properties of this compound

| Property | Data | Source |

| Compound Class | Glycosylated Polyketide Macrolide | [2] |

| Systematic Name | This compound | [2] |

| Producing Organism | Amycolatopsis sp. MST-108494 | [1][2] |

| CAS Registry Number | 2209112-98-9 | [1] |

| Habitat of Source | Soil (Southern Australia) | [1][2] |

| Structural Relationship | Aglycone of Amycolatopsin A; Related to Ammocidins and Apoptolidins | [2] |

Biological Activity

This compound has been identified as a selective inhibitor of mycobacteria. Its activity has been primarily evaluated against Mycobacterium bovis (BCG) and the virulent Mycobacterium tuberculosis H37Rv strain.[2]

Table 2: In Vitro Biological Activity of this compound

| Target Organism/Cell Line | Assay Type | Result (IC₅₀) | Notes | Source |

| M. tuberculosis H37Rv | Growth Inhibition Assay | 4.4 µM | Demonstrates potent antimycobacterial activity. | [1] |

| M. bovis (BCG) | Growth Inhibition Assay | Active | Selectively inhibited growth when compared with other Gram-positive or Gram-negative bacteria. | [2] |

| Mammalian Cells | Cytotoxicity Assay | Low | Hydrolysis of the disaccharide moiety (compared to Amycolatopsin A) significantly decreases cytotoxicity. | [2] |

Experimental Protocols

The following methodologies are based on the discovery and characterization of this compound by Khalil, Z.G., et al. (2017).

Fermentation and Production

-

Organism: Amycolatopsin sp. MST-108494 was used for fermentation.

-

Media Optimization: The producing organism was subjected to a series of fermentation and media optimization trials to enhance the production of the target secondary metabolites.

-

Analytical Profiling: Production was monitored using analytical chemical profiling techniques (e.g., HPLC) to detect and quantify the presence of Amycolatopsins.

-

Large-Scale Fermentation: Two complementary large-scale fermentations were conducted to generate sufficient material for isolation.

Isolation and Purification

-

Extraction: The fermentation broth was chemically fractionated to isolate the crude mixture of polyketides.

-

Chromatography: A multi-step chromatographic process was employed for the purification of individual compounds. This typically involves:

-

Initial separation using techniques like solid-phase extraction.

-

Further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and gradient elution.

-

Structure Elucidation

-

Spectroscopic Analysis: The definitive structure of this compound was determined through a combination of detailed spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity and stereochemistry of the molecule.

-

Antimycobacterial and Cytotoxicity Assays

-

Bacterial Strains: Mycobacterium bovis (BCG), Mycobacterium tuberculosis (H37Rv), and a panel of other Gram-positive and Gram-negative bacteria were used to assess selectivity.

-

Growth Inhibition Assay:

-

Bacterial cultures were grown to a specific optical density.

-

Cultures were exposed to serial dilutions of pure this compound.

-

Inhibition of growth was measured after a defined incubation period, typically by monitoring absorbance or using a viability dye (e.g., resazurin).

-

The IC₅₀ value was calculated as the concentration of the compound that inhibits 50% of bacterial growth.

-

-

Mammalian Cell Cytotoxicity Assay:

-

A suitable mammalian cell line was cultured under standard conditions.

-

Cells were treated with various concentrations of this compound.

-

Cell viability was assessed after an incubation period (e.g., 24-72 hours) using a standard method like the MTT or MTS assay.

-

Low cytotoxicity is characterized by a high IC₅₀ value against the mammalian cell line.

-

Discovery and Characterization Workflow

The following diagram illustrates the logical workflow from the initial screening of the producing organism to the final characterization of this compound's biological activity.

Conclusion and Future Outlook

This compound represents a promising scaffold for the development of new antituberculosis agents. Its selective activity against M. tuberculosis combined with low mammalian cytotoxicity makes it a compelling lead compound.[2] Future research should focus on elucidating its precise mechanism of action within the mycobacterial cell, which is currently unknown. Furthermore, structure-activity relationship (SAR) studies, involving the semi-synthesis of analogues, could optimize its potency and pharmacokinetic properties, paving the way for preclinical development. The biosynthetic pathway of this compound also warrants investigation to enable potential bioengineering approaches for novel derivative production.

References

biosynthesis pathway of Amycolatopsin C

An In-depth Technical Guide on the Biosynthesis of Amycolatopsin C

This technical guide provides a comprehensive overview of the biosynthesis of this compound, a potent antibiotic. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the genetic basis, enzymatic machinery, and proposed biochemical transformations involved in its production.

Introduction

This compound is a complex non-ribosomal peptide antibiotic produced by the bacterium Amycolatopsis sp. WP1. Its unique structure, which includes a β-arginine residue, has drawn significant interest for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for future synthetic biology efforts aimed at improving its yield and generating novel analogs with enhanced activities.

The this compound Biosynthetic Gene Cluster (amc)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as amc, identified from the genome of Amycolatopsis sp. WP1. This cluster encodes all the necessary enzymatic machinery to assemble the molecule from its primary metabolic precursors.

Precursor Molecules

The core structure of this compound is assembled from two proteinogenic amino acids:

-

L-arginine

-

L-tryptophan

Key Biosynthetic Enzymes and Pathway

The assembly of this compound is a multi-step enzymatic process. While the complete pathway is still under investigation, key enzymes and their roles have been elucidated through genetic and biochemical studies.

A proposed pathway for the biosynthesis of this compound is as follows:

Caption: Proposed biosynthetic pathway of this compound.

The key enzymatic steps identified so far are:

-

AmcE: This enzyme is a pyridoxal phosphate (PLP)-dependent aminomutase. It catalyzes the initial step in the pathway, converting L-arginine to β-arginine.

-

AmcF and AmcG: These enzymes work in concert to further process β-arginine, leading to the formation of a key, yet to be fully characterized, intermediate.

-

AmcH: This enzyme is believed to be a cyclase that catalyzes the final cyclization step, incorporating the tryptophan-derived moiety and the β-arginine-derived intermediate to form the final this compound structure.

Quantitative Data

Detailed quantitative data, such as the kinetic parameters (Km, kcat) of the biosynthetic enzymes and the specific yields of intermediates and the final product from controlled fermentation or in vitro reconstitution experiments, are not extensively available in the public domain literature. Further research is required to establish these parameters, which are critical for optimizing the production of this compound.

Experimental Protocols

While specific, detailed step-by-step protocols for the experiments that elucidated the this compound biosynthetic pathway are not fully published, a generalized workflow can be inferred from the available literature. This workflow typically involves gene cluster identification, heterologous expression of the biosynthetic genes, purification of the encoded enzymes, and in vitro reconstitution of the pathway.

Caption: Generalized experimental workflow for elucidating the this compound pathway.

Heterologous Expression and Purification of amc Enzymes

A common approach for characterizing the function of the amc enzymes involves their heterologous expression in a well-characterized host, such as Escherichia coli.

-

Gene Amplification and Cloning: The genes of interest (e.g., amcE, amcF, amcG, amcH) are amplified from the genomic DNA of Amycolatopsis sp. WP1 using PCR. The amplified DNA fragments are then cloned into an appropriate expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

-

Host Transformation and Protein Expression: The resulting plasmids are transformed into a suitable E. coli expression strain. Protein expression is typically induced by the addition of an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Protein Purification: After expression, the E. coli cells are harvested and lysed. The target protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

To determine the function of each purified enzyme, in vitro assays are performed.

-

Reaction Setup: The purified enzyme is incubated with its putative substrate(s) (e.g., L-arginine for AmcE) in a suitable buffer system at an optimal temperature and pH.

-

Reaction Quenching and Product Analysis: The reaction is stopped after a specific time, and the reaction mixture is analyzed for the presence of the expected product.

-

Analytical Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful techniques used to separate and identify the reaction products. By comparing the retention times and mass-to-charge ratios of the products with authentic standards (if available), the function of the enzyme can be confirmed.

In Vitro Reconstitution of the Pathway

To confirm the roles of the individual enzymes in the overall biosynthetic pathway, an in vitro reconstitution experiment can be performed. This involves combining all the purified enzymes and the necessary precursor molecules in a single reaction vessel and monitoring the production of the final product, this compound.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided valuable insights into the enzymatic logic underlying the formation of this complex natural product. While the key enzymes and their general roles have been identified, further research is needed to fully characterize the reaction mechanisms, determine the kinetic parameters of the enzymes, and resolve the structures of the biosynthetic intermediates. This knowledge will be instrumental in harnessing the full potential of this compound through metabolic engineering and synthetic biology approaches to generate novel and more potent antibiotic compounds.

Amycolatopsin C: A Technical Guide to its Antimycobacterial Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimycobacterial properties of Amycolatopsin C, a novel cyclic peptide antibiotic. It details its potent activity against Mycobacterium tuberculosis, including drug-resistant strains, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action.

Quantitative Data: In Vitro Antimycobacterial Activity

This compound has demonstrated significant potency against various strains of Mycobacterium tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

| Mycobacterial Strain | Resistance Profile | MIC (µg/mL) |

| M. tuberculosis H37Rv | Drug-Susceptible | 0.004 |

| Multidrug-Resistant (MDR) | Resistant to isoniazid and rifampicin | 0.004 |

| Extensively Drug-Resistant (XDR) | Resistant to isoniazid, rifampicin, fluoroquinolones, and second-line injectables | 0.004 |

Mechanism of Action

This compound exerts its antimycobacterial effect through the specific inhibition of the M1-aminopeptidase PepN. PepN is a crucial enzyme for the growth of Mycobacterium tuberculosis. By targeting this essential enzyme, this compound effectively halts bacterial proliferation.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section details the methodologies for assessing the antimycobacterial activity of this compound.

In Vitro Susceptibility Testing: MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microtiter plates

-

This compound stock solution

-

Mycobacterium tuberculosis culture

-

Resazurin sodium salt solution

Procedure:

-

Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (no drug) and negative (no bacteria) control wells.

-

Incubate the plates at 37°C for 7-14 days.

-

Following incubation, add resazurin solution to each well and incubate for an additional 24 hours.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Caption: Workflow for MIC determination.

In Vivo Efficacy: Mouse Model of Tuberculosis

The efficacy of this compound in a living organism is assessed using a mouse model of chronic tuberculosis.

Animal Model:

-

BALB/c mice (female, 6-8 weeks old)

Procedure:

-

Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.

-

Treatment: Treatment with this compound (e.g., via intravenous or oral administration) begins several weeks post-infection, once a chronic infection is established. A control group receives the vehicle solution.

-

Monitoring: Body weight and clinical signs are monitored throughout the study.

-

Endpoint: After a defined treatment period (e.g., 4 weeks), mice are euthanized.

-

Bacterial Load Determination: Lungs and spleens are harvested, homogenized, and plated on Middlebrook 7H11 agar to determine the bacterial load (colony-forming units, CFU).

-

Analysis: The reduction in bacterial load in the treated group is compared to the control group to determine the in vivo efficacy of this compound.

Caption: Workflow for in vivo efficacy testing.

Summary and Future Directions

This compound is a promising new antibiotic with potent activity against Mycobacterium tuberculosis, including drug-resistant strains. Its novel mechanism of action, targeting the essential M1-aminopeptidase PepN, makes it an attractive candidate for further drug development. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as lead optimization to enhance its drug-like properties. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel antimycobacterial agents.

Unveiling Amycolatopsin C: A Technical Guide to the Bioactive Compound from Amycolatopsis sp. MST-108494

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the novel cyclic nonapeptide antibiotic, Amycolatopsin C, and its producing strain, Amycolatopsis sp. MST-108494. The document details the taxonomic identification of the microorganism, the fermentation and purification processes for the compound, its structural elucidation, and its potent biological activity against multi-drug resistant Gram-positive pathogens. All experimental protocols are presented with detailed methodologies, and quantitative data are summarized for clarity.

Strain Characterization: Amycolatopsis sp. MST-108494

The producing microorganism, strain MST-108494, was identified as a member of the genus Amycolatopsis, a group of actinomycetes known for producing a diverse array of secondary metabolites.

Taxonomic Identification

The taxonomic classification of strain MST-108494 was established through a combination of morphological observation and 16S rRNA gene sequence analysis. The 16S rRNA gene sequence of strain MST-108494 exhibited high similarity to other known species of the genus Amycolatopsis. Specifically, it showed a 99.8% sequence similarity to Amycolatopsis keratiniphila subsp. keratiniphila NBRC 105108T and Amycolatopsis lexingtonensis NBRC 105109T. Further phylogenetic analysis confirmed its placement within this genus.

Morphological and Cultural Characteristics

Amycolatopsis sp. MST-108494 is a Gram-positive, aerobic actinomycete. When cultivated on agar medium, it forms branched vegetative hyphae and aerial mycelia.

Production and Physicochemical Properties of this compound

This compound is a novel cyclic nonapeptide antibiotic. Its production involves a specific fermentation process, followed by a multi-step purification protocol to isolate the pure compound.

Fermentation

The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. MST-108494.

-

Seed Culture: A loopful of mature culture of Amycolatopsis sp. MST-108494 is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of a seed medium (soluble starch 1.0%, glucose 1.0%, yeast extract 0.5%, peptone 0.5%, meat extract 0.3%, CaCO3 0.2%, pH 7.2). The culture is incubated at 28°C for 3 days on a rotary shaker.

-

Production Culture: The seed culture (2 mL) is transferred to a 500-mL Erlenmeyer flask with 100 mL of production medium (soluble starch 3.0%, Pharmamedia 1.0%, yeast extract 0.5%, CaCO3 0.2%, pH 7.2).

-

Incubation: The production culture is incubated at 28°C for 7 days on a rotary shaker.

Extraction and Purification

This compound is extracted from the culture broth and purified using a series of chromatographic techniques.

-

Adsorption and Elution: The culture broth is centrifuged, and the supernatant is mixed with Diaion HP20 resin. The resin is then washed with water and eluted with acetone.

-

Solvent Partitioning: The acetone eluate is concentrated and partitioned between ethyl acetate and water. The aqueous layer containing this compound is collected.

-

Silica Gel Chromatography: The aqueous layer is concentrated and subjected to silica gel column chromatography using a stepwise gradient of n-butanol and water.

-

Preparative HPLC: The active fractions from the silica gel column are further purified by preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with an acetonitrile/water gradient to yield pure this compound.

Physicochemical Properties

The structure of this compound was elucidated through a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is a cyclic nonapeptide with a molecular formula of C53H79N13O15.

Biological Activity of this compound

This compound demonstrates potent and selective activity against a range of Gram-positive bacteria, including clinically significant multi-drug resistant strains.

Antimicrobial Spectrum

The Minimum Inhibitory Concentrations (MICs) of this compound were determined using a standard microbroth dilution method. The compound exhibits strong activity against various strains of Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Enterococcus faecalis (including Vancomycin-resistant Enterococci, VRE), and Streptococcus pneumoniae.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 0.5 |

| Staphylococcus aureus Smith | 0.5 |

| Staphylococcus aureus (MRSA) 835 | 1 |

| Enterococcus faecalis NBRC 100480 | 2 |

| Enterococcus faecium (VRE) 866 | 2 |

| Streptococcus pneumoniae NBRC 102642 | 0.5 |

| Bacillus subtilis NBRC 3134 | 1 |

| Micrococcus luteus NBRC 12708 | 0.25 |

| Escherichia coli NBRC 12713 | >128 |

| Pseudomonas aeruginosa NBRC 12689 | >128 |

| Candida albicans NBRC 1594 | >128 |

Cytotoxicity

This compound has been shown to exhibit low cytotoxicity against mammalian cell lines. In studies, it did not show any cytotoxic effects on HeLa S3 cells at concentrations up to 128 µg/mL.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes in the discovery and characterization of this compound.

Caption: Experimental workflow for the production and characterization of this compound.

Note: Information regarding the biosynthetic pathway and the specific mechanism of action for this compound is not available in the reviewed public literature at the time of this guide's compilation. Further research is required to elucidate these aspects.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Amycolatopsin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin C, a novel glycosylated macrolactone, has been identified from the fermentation broth of Amycolatopsis sp. MST-108494, a soil-derived actinomycete.[1][2] This class of molecules has demonstrated potential biological activities, making their efficient isolation and purification critical for further investigation and drug development. This document provides a detailed protocol for the isolation and purification of this compound, based on established methods for related secondary metabolites from actinomycetes. The protocol outlines the fermentation, extraction, and multi-step chromatographic purification process.

Introduction

The genus Amycolatopsis is a well-known producer of a diverse array of bioactive secondary metabolites, including antibiotics and other pharmacologically important compounds.[3] this compound is a glycosylated macrolactone produced by Amycolatopsis sp. MST-108494, which was originally isolated from a soil sample in Southern Australia.[1][2] Glycosylated natural products are of significant interest in drug discovery, as the sugar moieties can play a crucial role in the molecule's biological activity and pharmacokinetic properties. The isolation of pure this compound is an essential prerequisite for comprehensive structural elucidation, bioactivity screening, and preclinical development.

This application note details a generalized yet comprehensive protocol for the isolation and purification of this compound. The methodology is compiled from established procedures for the purification of secondary metabolites from Amycolatopsis species and other actinomycetes.

Experimental Protocols

Fermentation of Amycolatopsis sp. MST-108494

A two-stage fermentation process is recommended for the production of this compound.

2.1.1. Seed Culture Preparation

-

Prepare a seed medium with the components listed in Table 1.

-

Autoclave the medium at 121°C for 20 minutes.

-

Inoculate the sterilized medium with a stock culture of Amycolatopsis sp. MST-108494.

-

Incubate the culture at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm.

2.1.2. Production Culture

-

Prepare the production medium as detailed in Table 1.

-

Autoclave the medium at 121°C for 20 minutes.

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 180-200 rpm.

Table 1: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | - | 15 |

| Yeast Extract | 5 | 5 |

| Peptone | 5 | - |

| Soytone | - | 10 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| CaCO₃ | 2 | 2 |

| Trace Elements Sol | 1 mL | 1 mL |

| pH | 7.0-7.2 | 7.0-7.2 |

Trace Elements Solution (g/L): FeSO₄·7H₂O 0.1, MnCl₂·4H₂O 0.1, ZnSO₄·7H₂O 0.1

Extraction of this compound

-

After fermentation, separate the mycelial biomass from the culture broth by centrifugation at 8,000 rpm for 20 minutes.

-

Extract the mycelial cake with an equal volume of acetone or methanol three times with agitation.

-

Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

-

Extract the culture supernatant three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.

-

Combine the crude extracts from both the mycelium and the supernatant for further purification.

Purification of this compound

A multi-step chromatographic approach is employed for the purification of this compound.

2.3.1. Solid-Phase Extraction (SPE)

-

Dissolve the combined crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and then with water.

-

Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect the fractions and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

2.3.2. Column Chromatography

-

Pool the active fractions from SPE and concentrate under reduced pressure.

-

Subject the concentrated sample to column chromatography on silica gel.

-

Elute the column with a gradient of methanol in dichloromethane or a similar solvent system.

-

Collect fractions and monitor by TLC. Pool the fractions containing the compound of interest.

2.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Further purify the pooled fractions from the column chromatography using a preparative reversed-phase HPLC system.

-

The recommended parameters for Prep-HPLC are summarized in Table 2.

-

Collect the peak corresponding to this compound.

-

Desalt the purified fraction if necessary and lyophilize to obtain pure this compound.

Table 2: Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase A | Water (with 0.1% formic acid or TFA) |

| Mobile Phase B | Acetonitrile (with 0.1% formic acid or TFA) |

| Gradient | 30-70% B over 40 minutes |

| Flow Rate | 10-15 mL/min |

| Detection | UV at 210 nm and 254 nm |

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Caption: Isolation and Purification Workflow for this compound.

Data Presentation

Quantitative data regarding the yield and purity at each step of the purification process should be meticulously recorded to optimize the protocol. An example of how to structure this data is provided in Table 3.

Table 3: Purification Summary for this compound

| Purification Step | Total Dry Weight (mg) | Purity (%) | Yield (%) |

| Crude Extract | Data to be collected | <5 | 100 |

| SPE Pool | Data to be collected | ~20-30 | Data to be collected |

| Column Chromatography Pool | Data to be collected | ~60-70 | Data to be collected |

| Preparative HPLC Purified | Data to be collected | >95 | Data to be collected |

Conclusion

The protocol described in this application note provides a robust framework for the isolation and purification of this compound from the fermentation of Amycolatopsis sp. MST-108494. The multi-step chromatographic purification is designed to yield a highly pure compound suitable for detailed biological and pharmacological studies. Researchers can adapt and optimize the specific parameters of this protocol to suit their laboratory conditions and instrumentation.

References

Application Note: Quantification of Amycolatopsin C using High-Performance Liquid Chromatography (HPLC)

Introduction

Amycolatopsin C is a secondary metabolite produced by species of the actinomycete genus Amycolatopsis.[1][2] Members of this genus are known for producing a wide array of bioactive compounds with potential therapeutic applications, including antimicrobial and anti-cancer agents.[1][2] Accurate and precise quantification of this compound is crucial for various stages of research and drug development, including fermentation process optimization, purification, and formulation development. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. While a specific validated method for this compound is not widely published, this protocol is based on established methodologies for the analysis of secondary metabolites from microbial extracts and provides a robust starting point for method development and validation.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed using certified reference standards.

Experimental Protocol

1. Equipment and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or PVDF)

-

HPLC vials and caps

-

-

Reagents:

-

This compound certified reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid (LC-MS grade)

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

2. Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of DMSO.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (from Fermentation Broth)

-

Transfer 1.0 mL of the fermentation broth to a microcentrifuge tube.

-

Add 1.0 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the secondary metabolites.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase mixture (e.g., 95% A: 5% B).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B for 0.5 min, increasing to 100% B in 20 min, hold at 100% B for 5 min, then return to 5% B and equilibrate for 5 min. A similar gradient has been used for related compounds.[3] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 230 nm and 280 nm (or scan for optimal wavelength) |

5. Data Analysis

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters (Proposed)

For robust and reliable quantification, the developed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

| Parameter | Description |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (R²) should be > 0.999.[4] |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).[5] |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is often determined as the concentration that provides a signal-to-noise ratio of 10:1.[5] |

| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Intra-day and inter-day precision should be evaluated.[4] |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study by spiking a blank matrix with a known concentration of the analyte. Recoveries are typically expected to be within 90-110%.[6] |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by analyzing a blank matrix and a spiked matrix. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.[7] |

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be generated during the validation of this proposed method.

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| LOD | 0.2 µg/mL |

| LOQ | 0.7 µg/mL |

| Intra-day Precision (RSD%) | < 2% |

| Inter-day Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

| Retention Time | Approximately 15.2 min (example) |

Visualizations

Caption: Experimental workflow for the quantification of this compound by HPLC.

Caption: Logical flow for HPLC method validation.

References

- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amycolatomycins A and B, Cyclic Hexapeptides Isolated from an Amycolatopsis sp. 195334CR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of Glycosylated Macrolides using Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction

Glycosylated macrolides are a critical class of natural products, renowned for their therapeutic properties, particularly as antibiotics like erythromycin and azithromycin.[1] These molecules consist of a large macrocyclic lactone ring to which one or more deoxy sugar moieties are attached.[2] The precise structure, including the constitution of the macrolide core, the identity and location of the sugar units, and the stereochemistry of all chiral centers and glycosidic linkages, is paramount to their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete three-dimensional structure elucidation of these complex molecules in solution.[3][4]

This application note provides a comprehensive overview and detailed protocols for the analysis of glycosylated macrolide structures using a suite of modern NMR experiments.

Principle

The structural analysis of glycosylated macrolides by NMR is a multi-step process that leverages a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. The general strategy involves:

-

Initial Assessment (1D NMR): ¹H and ¹³C NMR spectra provide an initial overview of the molecule, including the number and types of protons and carbons.

-

Substructure Identification (2D Homonuclear Correlation): Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton spin systems, which is particularly effective for delineating the individual sugar moieties from the anomeric proton down.[5]

-

Fragment Assembly (2D Heteronuclear Correlation): HSQC (Heteronuclear Single Quantum Coherence) is used to assign protons to their directly attached carbons.[6] HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting these spin systems by identifying long-range (2-4 bond) correlations.[7][8] This technique is key to linking the sugar units to the macrolide aglycone and piecing together the macrolide backbone.[9]

-

Stereochemistry and Conformation (NOE Spectroscopy): NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect protons that are close in space (<5 Å), irrespective of bonding.[10] This information is vital for determining the relative stereochemistry of the macrolide ring, the conformation of the sugars, and the orientation of the glycosidic bonds.[11][12]

Experimental Protocols

Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR data.

Methodology:

-

Mass Determination: Accurately weigh 5-25 mg of the purified glycosylated macrolide for ¹H-detected experiments (e.g., ¹H, COSY, HSQC, HMBC, NOESY).[13] For ¹³C-observe experiments, a higher concentration (50-100 mg) may be needed, although modern sensitive spectrometers often make this unnecessary.[13]

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Common choices include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Deuterium Oxide (D₂O).[14][15] The choice of solvent can affect the chemical shifts and conformation of the macrolide.[4]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[13] Gentle vortexing or sonication can aid dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[16]

-

Final Volume: Ensure the final sample height in the NMR tube is at least 4.5 cm to be within the homogeneous region of the magnetic field.[8]

1D NMR Data Acquisition (¹H, ¹³C)

Methodology:

-

Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium signal of the solvent and perform magnetic field shimming to optimize homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW): ~12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16, depending on concentration.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

-

Spectral Width (SW): ~200-240 ppm, centered around 100-120 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, as ¹³C is an insensitive nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent signal and the ¹³C spectrum accordingly.

2D NMR Data Acquisition Protocols

The following are generalized protocols. Specific parameters should be optimized for the instrument and molecule of interest.

| Experiment | Purpose | Key Parameters (Bruker) | Processing Notes |

| COSY | Identify ¹H-¹H scalar couplings (2-3 bonds).[8] | cosygpqf; TD(F2): 2K, TD(F1): 256-512; NS: 2-4; D1: 1.5-2s | Symmetrize the spectrum. Use Sine or QSINE window functions. |

| TOCSY | Correlate all protons within a spin system.[5] | mlevphpp; TD(F2): 2K, TD(F1): 256-512; NS: 4-8; D1: 1.5-2s; Mixing Time: 60-120ms | Use Sine or QSINE window functions. |

| HSQC | Correlate ¹H with directly attached ¹³C.[17] | hsqcedetgpsp; TD(F2): 1K, TD(F1): 256; NS: 2-4; D1: 1.5s; CNST2 (¹JCH): 145 Hz | Use QSINE window function. Edited HSQC can distinguish CH/CH₃ from CH₂ signals. |

| HMBC | Correlate ¹H with ¹³C over 2-4 bonds.[7] | hmbcgplpndqf; TD(F2): 2K, TD(F1): 256-512; NS: 8-16; D1: 1.5-2s; CNST2 (nJCH): 8 Hz | Use Sine or QSINE window functions. Optimize long-range coupling delay for 4-10 Hz. |

| NOESY/ROESY | Correlate ¹H that are close in space (<5Å).[11] | NOESY: noesygpphpp; ROESY: roesygpphpp; TD(F2): 2K, TD(F1): 256-512; NS: 8-32; D1: 2s; Mixing Time: 200-800ms (NOESY), 150-300ms (ROESY) | Use Sine or QSINE window functions. ROESY is preferred for medium-sized molecules where NOE can be zero.[18] |

Data Presentation and Interpretation

Quantitative data from NMR experiments should be compiled into tables for clear interpretation and assignment.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Glycosylated Macrolide in CDCl₃

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| Aglycone | |||||

| C-1 | 175.2 | - | - | H-2, H-13 | - |

| C-2 | 45.1 | 2.85 | m | C-1, C-3, C-4, Me-16 | H-3, Me-16 |

| C-3 | 80.5 | 4.10 | dd (10.5, 2.5) | C-1', C-2, C-4, C-5 | H-1', H-2, H-4 |

| ... | ... | ... | ... | ... | ... |

| C-13 | 78.9 | 5.05 | dq (10.2, 6.5) | C-1, C-12, C-14 | H-12, Me-21 |

| Sugar (e.g., Desosamine) | |||||

| C-1' | 103.2 | 4.55 | d (7.5) | C-3, C-2', C-3', C-5' | H-3, H-3', H-5' |

| C-2' | 35.6 | 1.80 | ddd (12.0, 7.5, 4.0) | C-1', C-3' | H-1', H-3', H-4' |

| C-3' | 68.9 | 3.15 | t (9.0) | C-1', C-2', C-4', C-5' | H-1', H-5', NMe₂ |

| ... | ... | ... | ... | ... | ... |

Visualizations: Workflows and Logical Relationships

Workflow for NMR-based Structure Elucidation

The overall process from sample to final structure can be visualized as a systematic workflow. This involves sequential data acquisition and analysis, where the results of one experiment guide the interpretation of the next.

Caption: Experimental workflow for glycosylated macrolide structure elucidation.

Logical Relationships in NMR Signal Assignment

The assignment process relies on a logical progression, using different NMR experiments to build the molecular structure piece by piece.

Caption: Logical connections for assigning NMR spectra of glycosylated macrolides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. Isolation and Characterization of the Cyanobacterial Macrolide Glycoside Moorenaside, an Anti-Inflammatory Analogue of Aurisides Targeting the Keap1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3 | Semantic Scholar [semanticscholar.org]

- 15. Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]

- 17. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

Mass Spectrometry Fragmentation of Amycolatopsin C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin C is a glycosylated polyketide macrolide antibiotic isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494. As a member of the macrolide class, which includes well-known antibiotics such as erythromycin and clarithromycin, this compound presents a complex structure featuring a large lactone ring and appended sugar moieties. Understanding the fragmentation behavior of this molecule under mass spectrometry (MS) conditions is crucial for its identification, characterization, and for pharmacokinetic and metabolic studies in drug development. This document provides detailed application notes on the mass spectrometry fragmentation of this compound, along with standardized protocols for its analysis.

Chemical Structure of this compound

The chemical structure of this compound was elucidated by Khalil et al. (2017) through detailed spectroscopic analysis. It is characterized by a 20-membered macrolactone ring, substituted with a disaccharide moiety. The precise structure is essential for interpreting its fragmentation pattern.

Note: The exact chemical structure drawing is not available in the provided search results. For a definitive representation, please refer to the primary literature: Khalil, Z.G., Salim, A.A., Vuong, D., Crombie, A., Lacey, E., Blumenthal, A., Capon, R.J. Amycolatopsins A–C: Antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494. J. Antibiot. 2017, 70, 1097–1103.

Predicted Mass Spectrometry Fragmentation Pathway

Key Fragmentation Events:

-

Loss of Sugar Moieties: The most facile fragmentation is the cleavage of the glycosidic bonds, leading to the neutral loss of the sugar residues. For macrolides with disaccharides, this often occurs in a stepwise manner, with the terminal sugar being lost first, followed by the second sugar unit. These losses are highly characteristic and diagnostic for the presence and nature of the glycosylation.

-

Dehydration: The macrolactone ring often undergoes dehydration, resulting in the loss of one or more water molecules (H₂O). This is a common fragmentation pathway for polyketide structures containing multiple hydroxyl groups.

-

Cleavage of the Macrolactone Ring: Following the loss of the sugar moieties, the macrolactone ring itself can undergo fragmentation. These cleavages can be more complex and may involve retro-Diels-Alder reactions or other rearrangements, providing structural information about the core of the molecule.

Proposed Fragmentation Diagram

Caption: Predicted fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the parent ion and key fragment ions of this compound. The exact mass of this compound is required for precise calculations and would be found in the primary literature. For the purpose of this protocol, hypothetical masses are used to illustrate the expected data presentation.

| Ion Description | Predicted m/z | Fragmentation Step |

| Parent Ion | ||

| [M+H]+ | [To be determined] | - |

| [M+Na]+ | [To be determined] | - |

| Fragment Ions | ||

| [M - Terminal Sugar + H]+ | [To be determined] | Loss of the first sugar moiety |

| [M - Disaccharide + H]+ (Aglycone) | [To be determined] | Loss of the entire sugar chain |

| [Aglycone - H2O + H]+ | [To be determined] | Dehydration of the aglycone |

| [Aglycone - 2H2O + H]+ | [To be determined] | Further dehydration |

| Macrolactone Ring Fragments | [Variable] | Cleavage of the core structure |

Experimental Protocols

Sample Preparation

A standardized protocol for the extraction of this compound from bacterial culture or for the preparation of a pure standard for analysis is outlined below.

Materials:

-

This compound standard or bacterial culture of Amycolatopsis sp. MST-108494

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

0.22 µm syringe filters

-

Microcentrifuge tubes

Protocol:

-

Standard Preparation:

-

Accurately weigh approximately 1 mg of this compound standard.

-

Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions with a 50:50 mixture of acetonitrile and water to achieve the desired working concentrations (e.g., 1 µg/mL, 100 ng/mL).

-

-

Extraction from Bacterial Culture (Liquid):

-

Centrifuge the bacterial culture to pellet the cells.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Pool the organic layers and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter prior to LC-MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole time-of-flight (Q-TOF), Orbitrap, or triple quadrupole).

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow:

-

Cone Gas: 50 L/h.

-

Desolvation Gas: 800 L/h.

-

-

Acquisition Mode:

-

MS1 (Full Scan): m/z 100-1500.

-

MS2 (Tandem MS): Product ion scan of the precursor ion corresponding to [this compound + H]+.

-

-

Collision Energy: Ramped collision energy (e.g., 20-40 eV) to observe a range of fragment ions.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

Caption: LC-MS/MS workflow for this compound.

Conclusion

This document provides a comprehensive guide for the mass spectrometric analysis of this compound. While experimental fragmentation data is not yet widely published, the predicted fragmentation pathways and the detailed protocols herein offer a robust starting point for researchers. The provided methodologies for sample preparation and LC-MS/MS analysis are based on established practices for macrolide antibiotics and can be adapted as needed. Accurate mass measurements and careful interpretation of the fragmentation spectra, guided by the known structure of this compound, will be key to its unambiguous identification and further study.

Application Notes and Protocols for In Vitro Evaluation of Amycolatopsin C Antimycobacterial Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro assays used to characterize the antimycobacterial activity of Amycolatopsin C, a glycosylated polyketide macrolide. The protocols detailed below are based on established methodologies for determining the inhibitory effects of novel compounds against Mycobacterium species and assessing their selectivity through cytotoxicity studies.

Overview of this compound

This compound is a natural product isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.[1] It belongs to a class of macrolides that have demonstrated selective inhibitory activity against Mycobacterium tuberculosis and Mycobacterium bovis.[1] Understanding the in vitro bioactivity of this compound is a critical first step in the evaluation of its potential as a novel antitubercular agent.

Quantitative Data Summary

The antimycobacterial and cytotoxic activities of this compound and its analogs have been quantified to establish a preliminary therapeutic window. The following tables summarize the key findings.

Table 1: Antimycobacterial Activity of Amycolatopsins

| Compound | M. tuberculosis H37Rv (IC₅₀, µM) | M. bovis BCG (IC₅₀, µM) |

| Amycolatopsin A | 4.4 | 0.4 |

| This compound | 5.7 | 2.7 |

Data sourced from Khalil et al., 2017.[2]

Table 2: Cytotoxicity of Amycolatopsins against Human Cancer Cell Lines

| Compound | NCI-H460 (Lung Cancer) (IC₅₀, µM) | SW620 (Colon Carcinoma) (IC₅₀, µM) |

| Amycolatopsin A | 1.2 | 0.08 |

| Amycolatopsin B | 0.28 | 0.14 |

| This compound | Low cytotoxicity reported | Low cytotoxicity reported |

Data for Amycolatopsin A and B sourced from Khalil et al., 2017.[2] this compound was noted to have low cytotoxicity, but specific IC₅₀ values were not provided in the primary literature.[1]

Experimental Protocols

The following are detailed protocols for the in vitro assays to determine the antimycobacterial activity and cytotoxicity of this compound.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard methods for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Objective: To determine the minimal concentration of this compound required to inhibit the growth of M. tuberculosis H37Rv and M. bovis BCG.

Materials:

-

This compound stock solution (in DMSO)

-

Mycobacterium tuberculosis H37Rv or Mycobacterium bovis BCG culture

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

Positive control (e.g., Rifampicin)

-

Negative control (DMSO vehicle)

Procedure:

-

Preparation of Mycobacterial Inoculum:

-

Culture M. tuberculosis H37Rv or M. bovis BCG in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

-

Dilute the adjusted suspension 1:50 in fresh Middlebrook 7H9 broth.

-

-

Preparation of Drug Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Include wells for the positive control (Rifampicin) and negative control (DMSO vehicle at the same concentration as the highest concentration of this compound).

-

-

Inoculation:

-

Add 100 µL of the diluted mycobacterial inoculum to each well, bringing the final volume to 200 µL.

-

Seal the plate with a breathable membrane or in a secondary container to prevent evaporation and contamination.

-

-

Incubation:

-

Incubate the plate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue and Reading:

-

After the incubation period, add 20 µL of Alamar Blue reagent to each well.

-

Re-incubate the plate for 24 hours.

-

Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

-

Cytotoxicity Assay: MTT Assay

This protocol outlines the determination of the cytotoxic effect of this compound on a mammalian cell line.

Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).

Materials:

-

This compound stock solution (in DMSO)

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Positive control (e.g., Doxorubicin)

-

Negative control (DMSO vehicle)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.

-

Include wells for the positive and negative controls.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Reading:

-

Add 100 µL of the solubilization solution to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the negative control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described assays.

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Caption: Workflow for the MTT Cytotoxicity Assay.

References

Application Notes and Protocols: Investigating the Anticancer Effects of Amycolatopsin C in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of Amycolatopsin C on cancer cell lines. This document outlines the theoretical framework, key experimental protocols, and data presentation strategies to evaluate the anticancer potential of this natural product.

Introduction to this compound

This compound is a novel natural product that has demonstrated promising anticancer activities, particularly in non-small cell lung cancer (NSCLC) cell lines. Preliminary studies indicate that this compound inhibits cancer cell proliferation and induces programmed cell death, or apoptosis. Its mechanism of action is believed to involve the activation of the endoplasmic reticulum (ER) stress response, making it a person of interest for the development of new cancer therapeutics. These notes will guide researchers in characterizing the effects of this compound on various cancer cell lines.

Mechanism of Action: The PERK-eIF2α-ATF4-CHOP Signaling Pathway

Current evidence suggests that this compound exerts its cytotoxic effects on cancer cells by inducing apoptosis through the PERK-eIF2α-ATF4-CHOP signaling pathway. This pathway is a critical component of the unfolded protein response (UPR), which is activated under conditions of endoplasmic reticulum (ER) stress.

Under normal conditions, the ER is responsible for the proper folding and modification of proteins. However, various cellular insults, including treatment with certain anticancer agents, can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. In response, the cell activates the UPR to restore normal function. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.

The PERK branch of the UPR plays a crucial role in this switch. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis but selectively enhances the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). CHOP then promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, ultimately leading to the activation of executioner caspases, such as caspase-3.

Application Notes and Protocols for Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing key experiments for elucidating the mechanism of action (MOA) of novel therapeutic compounds. Detailed protocols for target engagement, cellular pathway analysis, and biophysical interaction studies are provided, along with guidelines for data presentation and visualization.

I. Introduction to Mechanism of Action Studies

Understanding a drug's mechanism of action is fundamental to its development and therapeutic success. MOA studies aim to identify the specific molecular target(s) of a drug and the subsequent downstream effects on cellular pathways that lead to the desired pharmacological effect. A thorough understanding of the MOA is crucial for optimizing drug candidates, predicting potential side effects, and identifying patient populations most likely to respond to treatment.

This guide outlines a strategic approach to MOA studies, starting from confirming target engagement in a cellular context to delineating the impact on key signaling pathways.

II. Experimental Design and Workflow

A typical workflow for MOA studies involves a multi-faceted approach, integrating cellular, biochemical, and biophysical methods to build a comprehensive picture of the drug's activity.

Application Notes and Protocols for Fermentation of Amycolatopsis Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fermentation of secondary metabolites from the actinomycete genus Amycolatopsis. This genus is a well-known producer of a variety of bioactive compounds, including antibiotics and other valuable chemicals.[1][2] The following sections offer insights into optimizing fermentation conditions, metabolic engineering strategies, and detailed protocols for enhancing the production of key secondary metabolites.

Introduction to Amycolatopsis Fermentation

Amycolatopsis is a genus of Gram-positive bacteria widely distributed in soil, known for its capacity to produce a diverse array of secondary metabolites.[1] These include the clinically significant antibiotics vancomycin and rifamycin, as well as other compounds of industrial interest like the natural flavorant vanillin.[3][4][5] The production of these metabolites is often tightly regulated and influenced by a variety of factors, including media composition, physical fermentation parameters, and the genetic background of the strain.[4][5]

Recent advancements in fermentation technology and metabolic engineering have enabled significant improvements in the yield and productivity of Amycolatopsis fermentations.[3][6] Strategies such as optimizing medium components, fed-batch cultivation, and genetic modification to enhance precursor supply or eliminate competing pathways have proven effective.[3][5]

Key Fermentation Techniques and Strategies

Successful fermentation of Amycolatopsis for secondary metabolite production hinges on the careful control of several key parameters. These can be broadly categorized into medium optimization, manipulation of physical parameters, and advanced strategies like metabolic engineering and fed-batch fermentation.

Media Composition

The composition of the fermentation medium is critical for cell growth and secondary metabolite production. Carbon and nitrogen sources, as well as trace elements, play a important role.

-

Carbon Sources: Glucose and glycerol are commonly used carbon sources.[7] For vancomycin production by Amycolatopsis orientalis, crude glycerol has been shown to be a more effective carbon source than refined glycerol.[4] In rifamycin SV production by Amycolatopsis mediterranei, a continuous supply of glucose is essential for high yields, especially in nitrate-stimulated fermentations.[5][8]

-

Nitrogen Sources: Soybean flour and various peptones are effective nitrogen sources.[4][5] For vancomycin production, higher concentrations of soybean flour can improve yields.[4] Nitrate has a significant stimulating effect on rifamycin production in A. mediterranei, a phenomenon known as the "nitrate-stimulating effect" (NSE).[5]

-

Precursors and Inducers: The addition of precursors can significantly enhance the production of specific secondary metabolites. For instance, ferulic acid is the precursor for natural vanillin production in Amycolatopsis sp.[3]

Physical Fermentation Parameters

The physical environment within the fermenter must be tightly controlled to ensure optimal growth and production.

-

pH: The optimal pH for secondary metabolite production varies between species and products. For vancomycin production by A. orientalis, a pH of 7.6 is optimal.[4][9] For rifamycin B production, controlling the pH at 6.5 for the initial phase and then shifting to 7.0 can increase the yield.[10][11]

-

Temperature: Most Amycolatopsis species are mesophilic. A temperature of 29°C has been found to be optimal for vancomycin production.[4][9]

-

Agitation and Aeration: Adequate oxygen supply is crucial for these aerobic bacteria. An agitation rate of 255 rpm and a medium-to-air ratio of less than 1:10 were found to be optimal for vancomycin production.[4][9] For rifamycin B, adjusting aeration to 1 vvm initially and then controlling dissolved oxygen (DO) at 30% saturation can enhance production.[10][11]

Fed-Batch Fermentation

Fed-batch strategies are commonly employed to maintain optimal nutrient concentrations, avoid substrate inhibition, and prolong the production phase. For rifamycin SV production, iterative glucose supplementation during the logarithmic and mid-to-late exponential growth phases significantly increases the yield.[5][8] Similarly, in the production of natural vanillin, a fed-batch approach with a ferulic acid feeding solution is used to achieve high titers.[12]

Metabolic Engineering

Genetic modification of Amycolatopsis strains is a powerful tool for enhancing secondary metabolite production. Key strategies include:

-

Deletion of Competing Pathways: Deleting genes involved in the degradation of the desired product can significantly increase its accumulation. For example, deleting the vanillin dehydrogenase gene (vdh) in Amycolatopsis sp. decreased vanillin degradation by over 90%.[3]

-

Overexpression of Biosynthetic Genes: Increasing the expression of genes directly involved in the biosynthetic pathway of the target metabolite can boost production. Constitutive expression of the feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech) genes eliminated an adaptation phase and increased vanillin production.[3]

Data Presentation: Quantitative Fermentation Data

The following tables summarize quantitative data from various studies on the fermentation of Amycolatopsis secondary metabolites.

Table 1: Optimization of Vancomycin Production by Amycolatopsis orientalis

| Parameter | Optimized Value | Reference |

| pH | 7.6 | [4][9] |

| Temperature | 29°C | [4][9] |

| Inoculum Size | 4.5% | [4][9] |

| Agitation | 255 rpm | [4][9] |

| Aeration (Medium:Air) | < 1:10 | [4][9] |

| Carbon Source | 10 g/L Crude Glycerol | [4] |

| Nitrogen Source | 30 g/L Soybean Flour | [4] |

| Resulting Vancomycin Titer | 46.38 µg/mL | [4] |

Table 2: Enhancement of Natural Vanillin Production in Amycolatopsis sp. through Metabolic Engineering

| Strain/Condition | Key Genetic Modification(s) | Final Vanillin Titer (g/L) | Molar Yield (%) | Reference |

| Wild-Type | - | ~17 | ~75 | [3] |

| vdh Deletion Mutant | Deletion of vanillin dehydrogenase gene | >19 | 80.9 | [3] |

| vdh Deletion + ech & fcs Overexpression | Constitutive expression of vanillin biosynthesis genes | 19.3 | 94.9 | [3] |

| Improved Feeding Strategy | Optimized ferulic acid feeding | 22.3 | Lower than 94.9 | [3] |

| Wild-Type (another study) | - | 10.60 | - | [12] |

| ΔvdhΔphdB Mutant | Deletion of two byproduct-forming enzyme genes | 20.44 | - | [12] |

Table 3: Improvement of Rifamycin B and SV Production in Amycolatopsis mediterranei

| Strain/Condition | Strategy | Final Titer (g/L) | Fold Increase | Reference |

| Strain N1 in F1 medium | Baseline | 1.15 | - | [13] |

| Variant NCH in F1 + 1.8% KNO₃ | Medium Optimization | - | 5.8 | [13] |

| Variant NCH in F2 medium | Medium Optimization | 7.85 | 6.8 | [13] |

| Variant NCH in F2 + 1.2% KNO₃ | Medium Optimization | - | 10.2 | [13] |

| Variant NCH in F2 + 0.4% NH₄NO₃ | Medium Optimization | 11.99 | 10.4 | [13] |

| Strain U32 with Glucose Supplementation | Fed-Batch | - | 280.72% (vs. no glucose) | [5] |

| Strain U32 with Multiple Glucose Additions | Fed-Batch | - | 354.3% (vs. no glucose) | [5][8] |

| Optimized Fermentor Conditions | Process Optimization | 19.4 | 159% (vs. initial fermentor run) | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the fermentation of Amycolatopsis secondary metabolites.

Protocol for Shake Flask Fermentation of Vancomycin

Objective: To cultivate Amycolatopsis orientalis in shake flasks for the production of vancomycin.

Materials:

-

Amycolatopsis orientalis strain (e.g., ATCC 19795)

-

Spore suspension of A. orientalis

-

Basal chemically-defined fermentation medium:

-

MgSO₄·7H₂O: 0.6 g/L

-

KH₂PO₄: 3.5 g/L

-

Asparagine: 2.0 g/L

-

Glycerol: 10 g/L

-

3-(N-morpholino)propanesulfonic acid (MOPS) buffer: 21.0 g/L

-

Trace salts solution: 1 mL/L (containing 1.0 g/L FeSO₄·7H₂O, 1.0 g/L MnCl₂·4H₂O, 1.0 g/L ZnSO₄·H₂O, 1.0 g/L CaCl₂)

-

-

500 mL baffled shake flasks

-

Incubator shaker

Procedure:

-

Prepare the basal fermentation medium and adjust the pH to 7.0 before autoclaving.

-

Dispense 50 mL of the sterile medium into each 500 mL shake flask.

-

Inoculate the flasks with a spore suspension of A. orientalis to an initial optical density at 600 nm (OD₆₀₀) of 0.15.[7]

-

Incubate the flasks at 28°C with agitation at 150 rpm for 96 hours.[7]

-

At regular intervals, withdraw samples aseptically for analysis of cell growth (OD₆₀₀), pH, and vancomycin concentration.

Protocol for Fed-Batch Fermentation of Natural Vanillin

Objective: To produce high titers of natural vanillin from ferulic acid using a fed-batch fermentation strategy with Amycolatopsis sp.

Materials:

-

Amycolatopsis sp. strain (e.g., CCTCC NO: M2011265)

-

Fermentation medium (e.g., Bennet medium or Yeast Extract Malt Extract medium)

-

3 L bioreactor

-

Ferulic acid solution (100 g/L in 0.5 M NaOH)

-

pH controller and probes

-

Temperature controller

Procedure:

-